Ribavirin elaidate
Description
Properties
CAS No. |
1352921-29-9 |
|---|---|
Molecular Formula |
C26H44N4O6 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C26H44N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(31)35-18-20-22(32)23(33)26(36-20)30-19-28-25(29-30)24(27)34/h9-10,19-20,22-23,26,32-33H,2-8,11-18H2,1H3,(H2,27,34)/b10-9+/t20-,22-,23-,26-/m1/s1 |
InChI Key |
HNJWVTLAOZFLEK-OOWZQQDUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ribavirin elaidate involves several steps, starting with the preparation of ribavirin. Ribavirin can be synthesized through a chemoenzymatic process that includes the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction The elaidate ester is then formed by esterification of ribavirin with elaidic acid under specific reaction conditions
Chemical Reactions Analysis
Decomposition and Stability
Ribavirin elaidate degrades under thermal stress, releasing toxic byproducts:
Table 2: Thermal Decomposition Products
| Condition | Products | Hazard | Source |
|---|---|---|---|
| Heating to decomposition | Nitrogen oxides (NOₓ) | Toxic fumes, respiratory irritants | |
| Prolonged light exposure | Undefined photolytic byproducts | Potential mutagenicity |
The compound is water-soluble but shows instability in polar aprotic solvents like DMSO at elevated temperatures .
Enzymatic and Hydrolytic Reactions
As a prodrug, this compound undergoes esterase-mediated hydrolysis in vivo to release ribavirin and elaidic acid. Key enzymatic interactions include:
-
Esterase Hydrolysis : Critical for activation; rate depends on tissue-specific esterase expression .
-
AhPNP Enzyme Specificity : The enzyme’s transglycosylation activity is limited to ribose-containing substrates, impacting synthetic scalability .
Reactivity with Absorbents
Handling precautions are necessary due to incompatibility with common laboratory absorbents:
Table 3: Reactive Group Compatibility
| Absorbent Type | Reactivity Risk | Source |
|---|---|---|
| Cellulose-based | Potential hydrolysis or adsorption | |
| Mineral/clay-based | Surface interactions altering stability |
Scientific Research Applications
Hepatitis C Virus Treatment
Ribavirin has long been used in the treatment of HCV, often in combination with other antiviral agents. The introduction of ribavirin elaidate aims to improve therapeutic outcomes by enhancing drug delivery to liver tissues, where HCV primarily replicates.
Clinical Studies:
- Study Design: A cohort study involving patients with chronic HCV infections demonstrated that this compound administered alongside pegylated interferon resulted in improved virological responses compared to traditional ribavirin formulations .
- Findings: The study indicated that patients receiving this compound showed a higher rate of sustained virological response (SVR), particularly in genotypes 2 and 3, suggesting that the modified delivery system may enhance treatment effectiveness .
Cancer Treatment Applications
This compound has also been explored for its potential applications in oncology, specifically for thyroid cancer. Its mechanism as an oncogene inhibitor presents a novel approach to cancer therapy.
Case Studies:
- Preclinical Trials: Research conducted on animal models indicated that this compound could inhibit tumor growth by targeting specific oncogenic pathways. The compound's ability to interfere with eukaryotic initiation factors may contribute to reduced tumor proliferation rates .
- Orphan Drug Status: In 2011, this compound received orphan drug designation for thyroid cancer treatment, highlighting its potential in addressing rare malignancies .
Pharmacological Properties
The pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its applications:
| Property | Value |
|---|---|
| Water Solubility | 0.00344 mg/mL |
| LogP | 5.11 |
| Polar Surface Area | 149.79 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
These properties suggest that this compound may have limited solubility but can effectively penetrate cellular membranes due to its lipophilicity, which is advantageous for targeting liver cells in HCV therapy .
Mechanism of Action
The mechanism of action of ribavirin elaidate is similar to that of ribavirin. It is a prodrug that is metabolized into nucleoside analogs, which interfere with the synthesis of viral RNA. This compound is phosphorylated intracellularly by adenosine kinase to form ribavirin mono-, di-, and triphosphate metabolites. These metabolites inhibit inosine monophosphate dehydrogenase (IMPDH), leading to a decrease in guanosine triphosphate (GTP) levels and inhibition of viral RNA synthesis .
Comparison with Similar Compounds
Discussion and Implications
This compound’s prodrug design shares mechanistic parallels with gemcitabine elaidate, leveraging elaidic acid’s lipophilicity for enhanced delivery. However, its trans-fatty acid moiety may pose risks akin to free elaidate, such as insulin resistance and cholesterol dysregulation . Comparatively, cis-configurated analogs like oleate or natural derivatives (e.g., 2,3-dihydroxypropyl elaidate) offer safer lipid-modulating profiles . Further studies are needed to optimize elaidate-based prodrugs for therapeutic efficacy while mitigating metabolic side effects.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Ribavirin elaidate to ensure structural integrity and purity?
- Methodological Answer : Synthesis should begin with esterification of Ribavirin with elaidic acid under controlled anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Elemental analysis is critical for novel compounds, while known intermediates should reference published protocols . For reproducibility, experimental details (solvent ratios, reaction times, and purification steps) must be explicitly documented in the main text or supplementary materials .
Q. Which in vitro models are optimal for preliminary evaluation of this compound’s antiviral activity?
- Methodological Answer : Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., THP-1) are suitable for assessing antiviral effects due to their relevance to viral pathogenesis. Use plaque reduction assays to quantify inhibition of RNA viruses (e.g., hepatitis C virus). Include controls for cytotoxicity (e.g., MTT assays) and validate results with dose-response curves (IC₅₀ calculations). Reference baseline zinc homeostasis metrics, as elaidate modulates intracellular Zn²+ levels, which may indirectly influence antiviral mechanisms .
Q. How should researchers design experiments to compare this compound’s stability with its parent compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4 and 37°C). Use LC-MS/MS to monitor degradation products over 24–72 hours. Compare hydrolysis rates of the elaidate ester bond to Ribavirin’s native form. Include mass balance calculations to account for byproducts .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the role of elaidate’s trans-configuration in enhancing Ribavirin’s intracellular bioavailability?
- Methodological Answer : Employ confocal microscopy with fluorescently tagged this compound to track cellular uptake kinetics in macrophages. Compare trans- vs. cis-configured analogs using membrane fluidity assays (e.g., fluorescence recovery after photobleaching). Correlate uptake efficiency with changes in zinc transporter SLC39A10 expression, measured via qPCR and Western blot .
Q. How can conflicting data on this compound’s efficacy against RNA viruses across studies be systematically analyzed?
- Methodological Answer : Perform a meta-analysis of IC₅₀ values from independent studies, stratifying by viral strain (e.g., HCV vs. respiratory syncytial virus). Use statistical models (e.g., random-effects) to account for variability in experimental conditions. Investigate host-cell-specific factors, such as baseline metallothionein levels, which may modulate drug sensitivity .
Q. What strategies are effective in optimizing this compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to prioritize parameters like AUC (area under the curve) and Cₘₐₓ. Administer the compound via intravenous and oral routes in rodent models, with serial blood sampling for LC-MS analysis. Adjust lipid nanoparticle formulations to improve half-life and tissue penetration .
Data Analysis and Contradiction Resolution
Q. How should researchers quantify and interpret intracellular Zn²+ fluctuations induced by this compound?
- Methodological Answer : Use the fluorescent probe FluoZin-3-AM with flow cytometry or plate readers to measure real-time Zn²+ levels. Normalize data to cell count and control for autofluorescence. Pair with qPCR analysis of metallothionein (MT) genes (e.g., MT1A, MT2A) to confirm inverse correlations between Zn²+ and MT expression .
Q. What frameworks are recommended for assessing the ethical and practical feasibility of this compound clinical trials?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. For preclinical-to-clinical translation, address species-specific differences in drug metabolism using cross-species cytochrome P450 inhibition assays. Submit protocols to institutional review boards (IRBs) early to resolve ethical concerns .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
